2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine

Nucleophilic Aromatic Substitution Pyrimidine Reactivity Electronic Effects

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 193611-28-8) is a trisubstituted pyrimidine featuring a chlorine leaving group at the 4-position, a tert-butyl group at the 2-position, and a trifluoromethyl group at the 6-position. This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Molecular Formula C9H10ClF3N2
Molecular Weight 238.64 g/mol
CAS No. 193611-28-8
Cat. No. B107485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine
CAS193611-28-8
Synonyms2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine;  2-tert-Butyl-6-trifluoromethyl-4-chloropyrimidine
Molecular FormulaC9H10ClF3N2
Molecular Weight238.64 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F
InChIInChI=1S/C9H10ClF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3
InChIKeyPRGHYYFMWHWPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 193611-28-8): A Strategic Chloropyrimidine Intermediate for Targeted Heterocyclic Synthesis


2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 193611-28-8) is a trisubstituted pyrimidine featuring a chlorine leaving group at the 4-position, a tert-butyl group at the 2-position, and a trifluoromethyl group at the 6-position . This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The compound is primarily utilized as a key intermediate in the synthesis of biologically active molecules, most notably the dopamine D3 receptor antagonist ABT 925 [1].

Why 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine Cannot Be Replaced by a Generic Analog


Substituting this compound with a generic chloropyrimidine—such as 2-chloro-4-(trifluoromethyl)pyrimidine or 4-chloro-2-(trifluoromethyl)pyrimidine—would fundamentally alter the electronic landscape and steric profile of the starting material, leading to different regioselectivity in subsequent substitution steps . The presence of the trifluoromethyl group at the 6-position significantly enhances the rate of nucleophilic aromatic substitution at the chlorine-bearing carbon relative to methyl-substituted analogs [1]. Moreover, the tert-butyl group at the 2-position provides steric shielding that is essential for the selective functionalization required in the synthesis of complex drug candidates such as ABT 925. Any deviation from this precise substitution pattern would lead to an entirely different synthetic intermediate, incompatible with the validated synthetic route to the target drug [2].

Quantitative Evidence for Differentiating 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine


Enhanced Nucleophilic Substitution Reactivity Driven by the 6-Trifluoromethyl Group

The rate of nucleophilic substitution at the pyrimidine 2- or 4-position is critically dependent on the electronic nature of the substituents at the other positions. A study by Gershon and Clarke demonstrated that the presence of a trifluoromethyl group at the 6-position of a chloropyrimidine significantly accelerates the substitution reaction compared to a methyl group at the same position [1]. Although the study focused primarily on substitution at the 2-position, the electron-withdrawing effect of the CF3 group is a general class-level phenomenon that extends to reactivity at the 4-position. Consequently, 2-(tert-butyl)-4-chloro-6-(trifluoromethyl)pyrimidine is expected to undergo nucleophilic aromatic substitution at the chlorine-bearing carbon with higher efficiency than the corresponding 6-methyl analog.

Nucleophilic Aromatic Substitution Pyrimidine Reactivity Electronic Effects

Validated Intermediate for a Highly Selective Dopamine D3 Receptor Antagonist (ABT 925)

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine is the direct precursor to the pyrimidinyl-piperazine intermediate used in the synthesis of ABT 925 [1]. ABT 925 is a selective dopamine D3 receptor (DRD3) antagonist that exhibits approximately 100-fold higher in vitro affinity for D3 receptors (Ki ~ 0.5–5 nM) over D2 receptors . This selectivity profile is critical for its therapeutic application in schizophrenia. While the intermediate itself is not the bioactive entity, its unique substitution pattern directly dictates the final drug's pharmacophore geometry and electronic characteristics. No alternative chloropyrimidine can be substituted to generate ABT 925 without fundamentally altering the structure of the final compound.

Dopamine D3 Receptor ABT 925 Schizophrenia Drug Intermediate

Accelerated Cross-Coupling Reactivity due to Trifluoromethyl Substitution

A kinetic study on the oxidative addition step of pyrimidine substrates with palladium catalysts found that a 2-CF3-substituted pyrimidine exhibited a simulated rate constant (k1) of approximately 30 mM−1 s−1, while the unsubstituted 2-H analog showed a k1 of only ~14 mM−1 s−1 [1]. Although the study examined the 2-position, the strong electron-withdrawing nature of the CF3 group is known to enhance electrophilicity across the entire aromatic ring. This class-level inference suggests that 2-(tert-butyl)-4-chloro-6-(trifluoromethyl)pyrimidine, bearing a CF3 group at the 6-position, will similarly demonstrate accelerated kinetics in palladium-catalyzed cross-coupling reactions compared to non-fluorinated analogs.

Cross-Coupling Kinetics Trifluoromethyl Effect Pyrimidine Electrophiles

High-Impact Application Scenarios for 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine


Synthesis of D3-Selective Antagonists for Neuroscience Research

This compound is the preferred starting point for constructing the pyrimidinyl-piperazine core of ABT 925 and related D3-selective ligands. The validated 100-fold D3/D2 selectivity of the resulting drug supports its use in preclinical schizophrenia and Parkinson's disease models .

Accelerated Nucleophilic Aromatic Substitution Libraries

The electron-withdrawing CF3 group at the 6-position enhances the rate of substitution at the 4-chloro position compared to methyl-substituted analogs, enabling faster library synthesis of amine, thiol, and alkoxy derivatives [1].

Palladium-Catalyzed Cross-Coupling for Complex Scaffolds

Based on class-level kinetic data, the CF3 group confers a ~2-fold rate advantage in oxidative addition steps. This makes the compound a more reactive substrate for Suzuki-Miyaura and other cross-coupling reactions, facilitating the rapid construction of biaryl and heterobiaryl pyrimidines [2].

Pharmacophore-Directed Medicinal Chemistry Campaigns

The unique steric and electronic profile provided by the tert-butyl and trifluoromethyl groups creates a defined pharmacophore geometry when the compound is incorporated into larger molecules. This is essential for medicinal chemists targeting specific binding pockets, such as the dopamine D3 receptor, where shape complementarity and electronic matching are critical .

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